molecular formula C15H12N4O5 B2477081 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941954-35-4

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2477081
CAS No.: 941954-35-4
M. Wt: 328.284
InChI Key: GKHPXWJQFMSMKY-UHFFFAOYSA-N
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Description

"N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide" is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-oxadiazole ring and a 5-methyl-1,2-oxazole-3-carboxamide moiety.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHPXWJQFMSMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives documented in recent literature. Key analogs include sulfanyl acetamide-linked oxadiazoles, benzothiazole carboxylates, and thiazole-pyrrolidine carboxamides. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Biological Activity Toxicity Profile Reference
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide C₁₇H₁₄N₄O₅* ~354.3† Benzodioxin + oxadiazole + oxazole carboxamide Inferred antibacterial potential‡ Not reported
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate C₂₀H₁₄N₂O₅S 394.40 Benzodioxin + oxazole + benzothiazole carboxylate Not reported Not reported
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₉H₁₇N₃O₄S 395.42 Benzodioxin + thiazole + pyrrolidine carboxamide Not reported Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Variable (e.g., C₁₈H₁₆N₂O₄S) ~380–420 Benzodioxin + oxadiazole + sulfanyl acetamide Potent antibacterial activity (MIC: 2–8 µg/mL) Low hemolytic toxicity (<10% at 100 µg/mL)

*Deduced formula based on structural analysis; †Estimated mass; ‡Inferred from oxadiazole-benzodioxin analogs .

Structural Analysis

Core Heterocycles: The target compound shares the 2,3-dihydro-1,4-benzodioxin moiety with all analogs, which enhances π-π stacking and membrane permeability .

Bioactivity: Compounds with 1,3,4-oxadiazole () exhibit strong antibacterial activity against Gram-positive and Gram-negative strains (MIC: 2–8 µg/mL). Benzothiazole carboxylates () and thiazole-pyrrolidine derivatives () lack reported bioactivity but emphasize structural diversity in benzodioxin hybrids .

Synthesis Routes :

  • The target compound’s synthesis likely mirrors ’s methodology: coupling a benzodioxin amine with an oxadiazole intermediate, followed by oxazole carboxamide conjugation .

Toxicity :

  • Sulfanyl acetamide analogs in show low hemolytic activity (<10% at 100 µg/mL), suggesting the target compound’s carboxamide group may further reduce cytotoxicity .

Key Research Findings

  • Antibacterial Efficacy : Oxadiazole-benzodioxin hybrids () demonstrate potent activity, likely due to oxadiazole’s ability to disrupt bacterial cell walls .
  • Structural Flexibility : Replacing sulfanyl groups with carboxamides (as in the target compound) may enhance solubility and reduce off-target interactions.
  • Unmet Needs : Direct data on the target compound’s pharmacokinetics and in vivo efficacy remain gaps in the literature.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound with significant potential in various biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3O4SC_{20}H_{19}N_3O_4S, with a molecular weight of approximately 393.45 g/mol. The structure includes a benzodioxin moiety and oxadiazole rings, which are known to contribute to the biological activity of similar compounds.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit notable antimicrobial activity. For instance, 1,3,4-oxadiazole derivatives have been tested against various bacterial strains. In one study, a group of synthesized 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoles demonstrated strong bactericidal effects against Staphylococcus spp. , with some compounds outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus8 µg/mL
BEscherichia coli16 µg/mL
CPseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain concentrations of the compound significantly inhibited cell viability.

Table 2: Cytotoxicity Results in Cancer Cell Lines

CompoundCell LineConcentration (µM)Cell Viability (%)
NMCF-710075
NA5495085
NHepG220060

In this study, it was observed that at higher concentrations (200 µM), the compound exhibited significant cytotoxicity against HepG2 cells while showing relatively lower toxicity towards normal L929 cells .

The antimicrobial action of oxadiazole derivatives is believed to be associated with their ability to disrupt bacterial biofilms and inhibit gene transcription involved in biofilm formation. The presence of the -N=CO group in their structure is critical for their activity . Additionally, the lipophilicity of these compounds plays a crucial role in their biological efficacy and toxicity profiles.

Case Studies and Literature Review

Several studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

  • Anticancer Activity : A study demonstrated that benzoxazole derivatives showed significant cytotoxicity against various cancer cell lines. The derivatives were effective in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another research focused on synthesizing novel oxadiazole compounds that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. How can synergistic effects with other compounds enhance its therapeutic potential?

  • Methodology : Checkerboard assays (e.g., for antimicrobial activity) calculate fractional inhibitory concentration (FIC) indices. Synergy with β-lactam antibiotics is hypothesized via efflux pump inhibition, validated via gene knockout studies .

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